5-Ethyl-1-methyl-1H-imidazole
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Overview
Description
5-Ethyl-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
The synthesis of 5-Ethyl-1-methyl-1H-imidazole can be achieved through several routes. One common method involves the acid-catalyzed methylation of imidazole using methanol. Another approach is the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine . These methods are widely used in both laboratory and industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
5-Ethyl-1-methyl-1H-imidazole undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of imidazole derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Scientific Research Applications
5-Ethyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-1-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can lead to the modulation of biochemical pathways, resulting in various biological effects .
Comparison with Similar Compounds
5-Ethyl-1-methyl-1H-imidazole can be compared with other imidazole derivatives, such as:
1-Methylimidazole: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
5-Methylimidazole: Contains a methyl group at the 5-position instead of an ethyl group, resulting in distinct chemical behavior.
4-Methylimidazole: Another isomer with the methyl group at the 4-position, which also exhibits unique properties.
Properties
Molecular Formula |
C6H10N2 |
---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
5-ethyl-1-methylimidazole |
InChI |
InChI=1S/C6H10N2/c1-3-6-4-7-5-8(6)2/h4-5H,3H2,1-2H3 |
InChI Key |
NNUKGGJBMPLKIW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CN1C |
Origin of Product |
United States |
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